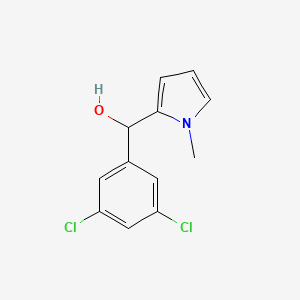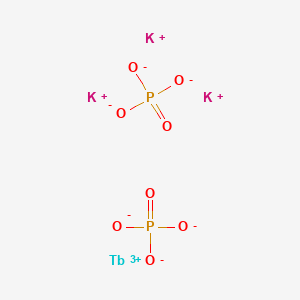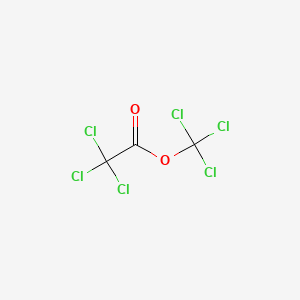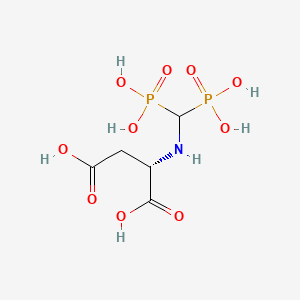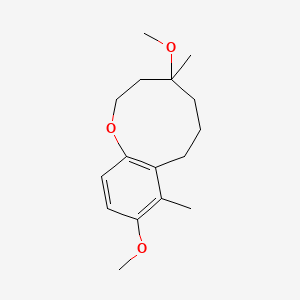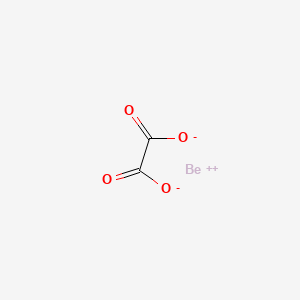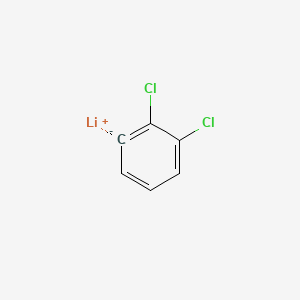
(2,3-Dichlorophenyl)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dichlorophenyl)lithium is an organolithium compound with the molecular formula C6H3Cl2Li. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2,3-Dichlorophenyl)lithium can be synthesized through the reaction of 2,3-dichlorobromobenzene with lithium metal in anhydrous ether. The reaction typically proceeds under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
C6H3Cl2Br+2Li→C6H3Cl2Li+LiBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dichlorophenyl)lithium undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds, alkyl halides, and epoxides.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with aldehydes or ketones typically yields secondary or tertiary alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
(2,3-Dichlorophenyl)lithium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active compounds to study structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism by which (2,3-Dichlorophenyl)lithium exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. The presence of the chlorine atoms on the benzene ring enhances the nucleophilicity of the lithium-bound carbon, making it highly reactive towards various electrophiles. This reactivity is exploited in synthetic organic chemistry to form new carbon-carbon bonds efficiently.
Vergleich Mit ähnlichen Verbindungen
- (2,4-Dichlorophenyl)lithium
- (3,4-Dichlorophenyl)lithium
- (2,3-Difluorophenyl)lithium
Comparison: (2,3-Dichlorophenyl)lithium is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity, making it suitable for specific synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93942-36-0 |
|---|---|
Molekularformel |
C6H3Cl2Li |
Molekulargewicht |
153.0 g/mol |
IUPAC-Name |
lithium;1,2-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
NPOILLAWXCYHCB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=C[C-]=C(C(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


